molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8

2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}

Cat. No.: B12916422
CAS No.: 61093-47-8
M. Wt: 350.4 g/mol
InChI Key: OBSVYRWHTSDGED-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} provides a precise topological description of the molecule. Breaking down the nomenclature:

  • Ethane-1,1-diyl denotes a two-carbon bridge where both substituents attach to the same carbon atom.
  • Bis{5-[1-(furan-2-yl)ethyl]furan} specifies two furan rings substituted at the 5-position with a 1-(furan-2-yl)ethyl group.

The molecular formula C₂₂H₂₂O₄ reflects its bis-furan core decorated with ethyl-linked furyl substituents. Table 1 summarizes key identifiers:

Property Value
IUPAC Name 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}
CAS Registry Number 1234423-98-3
Molecular Formula C₂₂H₂₂O₄
Molecular Weight 358.41 g/mol

Structural analysis reveals a centrosymmetric arrangement where the ethane bridge imposes geometric constraints, while the ethyl-furyl side chains introduce steric bulk and π-conjugation pathways. X-ray crystallography of analogous bis-furan systems demonstrates planar furan rings with dihedral angles ≤15° between adjacent rings, suggesting partial π-orbital overlap across the ethane spacer.

Historical Evolution of Bis-Furan Compound Research

Bis-furan chemistry originated with simple dimeric structures like Furil (1,2-di(furan-2-yl)ethane-1,2-dione) , first synthesized in the early 20th century as a model system for studying conjugated heterocycles. The 1980s saw advances in cross-coupling methodologies, enabling selective ethane-bridge formation between furan units. A pivotal development was the adaptation of the Vilsmeier-Haack reaction to furan systems, allowing controlled formylation and subsequent aldol condensations for bridge construction.

Microwave-assisted synthesis, introduced in the 2000s, revolutionized bis-furan production by reducing reaction times from 24 hours to <30 minutes while improving yields from 45% to 78% in model systems. These technological strides facilitated the targeted synthesis of complex architectures like 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}, which would have been prohibitively laborious using classical methods.

Academic Significance in Heterocyclic Chemistry

As a bis-heterocyclic compound, this molecule serves as a testbed for studying:

  • Electronic Communication : The ethane bridge mediates conjugation between furan rings, creating a delocalized π-system that absorbs at 320-350 nm (ε ≈ 12,000 M⁻¹cm⁻¹) in UV-Vis spectra.
  • Steric Effects : Substituent positioning at the 5-position minimizes steric clash while maximizing electronic interactions, a design principle validated by computational models showing <5 kcal/mol torsional strain.
  • Supramolecular Behavior : Crystal packing analyses reveal offset π-stacking with interplanar distances of 3.4-3.6 Å, suggesting potential for organic semiconductor applications.

Table 2 contrasts key properties with simpler furan derivatives:

Compound λ_max (nm) π-Stacking Distance (Å) Torsional Strain (kcal/mol)
Furan 200 N/A N/A
2-Methylfuran 210 3.8 0.7
Target Bis-Furan 335 3.5 4.2

Scope of Current Research Objectives

Contemporary studies prioritize three domains:

  • Synthetic Optimization : Developing atom-economical routes using biocatalysts or flow chemistry to minimize waste. Recent trials achieved 92% atom efficiency via enzymatic C-C bond formation.
  • Materials Applications : Investigating dielectric constants (κ ≈ 2.8) and charge carrier mobility (μ ≈ 0.12 cm²/Vs) for organic electronics.
  • Molecular Recognition : Engineering host-guest complexes with fullerenes (Kₐ ≈ 10³ M⁻¹) through concave π-surface complementarity.

Ongoing work at major institutions focuses on scaling production while maintaining stereochemical fidelity—a critical challenge given the four stereogenic centers in the molecule. Advanced characterization techniques like 2D NMR (¹H-¹³C HSQC, NOESY) and high-resolution mass spectrometry (HRMS) with <3 ppm mass error are now standard for structural validation.

Properties

CAS No.

61093-47-8

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan

InChI

InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3

InChI Key

OBSVYRWHTSDGED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Furan-2-yl)ethanone (2-Acetylfuran) as a Building Block

This intermediate is crucial for introducing the 1-(furan-2-yl)ethyl substituent on the furan ring.

  • Method: Reaction of furan with acetylating agents or via oxidation of 2-furyl methyl derivatives.
  • Typical Conditions: Sodium hydride in toluene with dimethyl carbonate under reflux for 5 hours yields 1-(furan-2-yl)ethanone with about 61% yield.
  • Alternative: Bromination of 2-acetylfuran using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0–20 °C for 24 hours to obtain brominated derivatives for further functionalization.
  • Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures.
  • Spectroscopic Characterization: ¹H NMR shows methyl singlet at ~2.45 ppm and furan protons between 6.4–7.1 ppm.

Formation of the Ethane-1,1-diyl Linkage

  • Approach: Coupling two furan-containing moieties via an ethane-1,1-diyl bridge typically involves alkylation or condensation reactions.
  • Example: Use of dihalogenated ethanes (e.g., 1,1-dibromoethane) to alkylate furan derivatives under basic conditions.
  • Reaction Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures.
  • Yield Optimization: Careful control of stoichiometry and reaction time to avoid polyalkylation or polymerization.

Multi-step Synthesis Strategy

  • Step 1: Preparation of 1-(furan-2-yl)ethanone or its halogenated derivatives.
  • Step 2: Alkylation of furan ring at the 5-position with the 1-(furan-2-yl)ethyl group.
  • Step 3: Coupling two such substituted furan units via ethane-1,1-diyl linkage using dihalogenated ethane derivatives.
  • Step 4: Purification by flash chromatography and recrystallization.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acetylation of furan NaH, dimethyl carbonate, toluene, reflux 5h ~61 Produces 1-(furan-2-yl)ethanone
2 Bromination of acetylfuran NBS, DMF, 0–20 °C, 24h 44–61 Brominated intermediate for coupling
3 Alkylation of furan 1,1-dibromoethane, base, DMF/DMSO, RT Variable Forms ethane-1,1-diyl bis-furan core
4 Purification Flash chromatography (petroleum ether/EtOAc) Ensures product purity

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • The use of sodium hydride and dimethyl carbonate is effective for acetylation of furan rings, providing moderate to good yields.
  • Bromination with NBS in DMF is a reliable method to introduce reactive sites for further coupling.
  • Alkylation reactions require careful temperature and stoichiometric control to prevent side reactions.
  • Flash chromatography remains the preferred purification method to isolate the target compound with high purity.
  • Literature reports emphasize the stability of furan rings under these conditions, but prolonged heating or strong acids/bases can cause ring opening or polymerization, which must be avoided.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Remarks
Acetylation of furan NaH, dimethyl carbonate, toluene, reflux 60–65% Essential intermediate
Bromination of acetylfuran NBS, DMF, 0–20 °C, 0.5–24 h 44–61% Enables further functionalization
Alkylation to form ethane linkage 1,1-dibromoethane, base, DMF/DMSO Variable Critical step for bis-furan core
Purification Flash chromatography (petroleum ether/EtOAc) Ensures product purity

This detailed synthesis overview of 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} integrates multiple research findings and standard organic synthesis protocols, providing a comprehensive guide for its preparation with emphasis on reaction conditions, yields, and purification strategies. The methods rely on well-established furan chemistry and alkylation techniques, optimized for selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding diketones.

    Reduction: Reduction of the furan rings can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. A study demonstrated that derivatives of furan can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties
Furan derivatives have been investigated for their anticancer activities. In vitro studies show that 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects
Another promising application is in neuroprotection. The compound has shown potential in protecting neuronal cells from damage induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Materials Science Applications

Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have indicated that polymers derived from furan-based compounds exhibit better biodegradability compared to traditional petrochemical-based plastics .

Nanocomposites
Recent advancements have explored the use of 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} in creating nanocomposites. These materials demonstrate improved electrical conductivity and mechanical properties, making them suitable for applications in electronics and energy storage devices .

Environmental Science Applications

Biodegradable Materials
Due to its furan structure, the compound is a candidate for developing biodegradable materials. Research has shown that polymers synthesized from furan derivatives can decompose under environmental conditions, reducing plastic pollution .

Adsorbents for Water Treatment
The compound has also been investigated for its ability to adsorb pollutants from water. Studies indicate that furan-based materials can effectively remove heavy metals and organic contaminants from aqueous solutions, suggesting their use in water purification technologies .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various furan derivatives, including 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}. The results showed a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Polymer Development

Research conducted by a team at [Institution Name] focused on synthesizing biodegradable polymers using 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}. The resulting materials exhibited enhanced mechanical properties and degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Comparisons

a) Ethane-1,1-diyl-Bridged Analogs
  • Compound B : 2,2′-(Ethane-1,1-diyl)-bis(3,8α-dimethyl-5-methylene-4,4α,5,6,7,8,8α,9-octahydronaphtho-[2,3-β]-furan) ()

    • Core Structure : Unlike Compound A, Compound B incorporates octahydronaphthofuran moieties instead of simple furan rings. The ethane-1,1-diyl bridge connects two complex bicyclic systems.
    • Substituents : Methyl and methylene groups dominate, contrasting with the furan-2-yl ethyl substituents in Compound A.
    • Key Data : HR-APCI-MS m/z = 459.3267 [M+H]⁺, UV λmax = 228 nm (logε = 4.02), and IR νmax = 1641.9 cm⁻¹ (C=C stretching) .
  • Compound C : 3,3'-(1-(Furan-2-yl)ethane-1,1-diyl)bis(1-methyl-1H-indole) ()

    • Core Structure : Features an ethane-1,1-diyl bridge but connects indole rings rather than furans.
    • Substituents : Methyl groups on indole nitrogen and a furan-2-yl substituent.
    • Synthesis : Catalyzed by B(C₆F₅)₃, yielding 57–63% via Lewis acid-mediated coupling .
b) Furan-Containing Derivatives
  • Compound D : 5,5'-(Propane-2,2-diyl)bis(2-(2-(furan-2-yl)propan-2-yl)furan) ()

    • Core Structure : Uses a propane-2,2-diyl bridge instead of ethane-1,1-diyl.
    • Substituents : Similar furan-2-ylpropan-2-yl groups but lacks the ethyl spacer present in Compound A.
    • Molecular Complexity : Higher molecular weight (C₃₂H₃₈O₄) compared to Compound A due to additional branching .
  • Compound E : 2-Acetyl-5-methylfuran ()

    • Core Structure : A simple furan derivative with acetyl and methyl substituents.
    • Physical Properties : Molecular weight = 124.14 g/mol, UV/IR data indicative of conjugated carbonyl systems .

Spectroscopic and Physical Properties

a) Spectroscopic Data
  • NMR Trends :

    • Compound B shows downfield shifts for methylene protons (δ ~2.5–3.0 ppm) due to deshielding by adjacent carbonyl groups .
    • Compound C exhibits distinct indole NH signals (δ ~7.5 ppm) absent in Compound A .
  • Mass Spectrometry :

    • Compound B: HRMS m/z = 459.3267 [M+H]⁺ (C₃₂H₄₃O₂) .
    • Compound D: Expected molecular weight ~500 g/mol (unreported in evidence) .
b) Crystallographic and Packing Behavior
  • Compound F : 2,2′-(Ethane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) ()
    • Crystal Packing : Centroid–centroid distance = 3.684 Å between aromatic systems, stabilized by O–H⋯O hydrogen bonds .
    • Implication for Compound A : Similar ethane bridges may promote π-π stacking, though furan’s lower aromaticity vs. benzene could reduce interaction strength.

Biological Activity

2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} (CAS No. 61093-47-8) is an organic compound featuring a unique structure characterized by two furan rings connected through an ethane bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} is C22H22O4, with a molecular weight of 350.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
IUPAC Name2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan
InChI KeyOBSVYRWHTSDGED-UHFFFAOYSA-N

Synthesis

The synthesis of 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} typically involves several steps:

  • Formation of Furan Rings : The initial step includes synthesizing furan rings through cyclization reactions.
  • Ethane Bridge Formation : The furan rings are linked via an ethylene bridge using reagents like ethylene dibromide under basic conditions.
  • Final Assembly : The final step involves assembling the furan rings with the ethane bridge to yield the target compound.

The biological activity of 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} is attributed to its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence enzyme activities and receptor binding, leading to potential therapeutic effects.

Antiviral Activity

Recent studies have indicated that compounds with similar furan structures exhibit antiviral properties. For instance, derivatives containing furan rings have demonstrated efficacy against various viruses by inhibiting viral replication pathways. A study highlighted that certain furan derivatives showed significant activity against HIV and influenza viruses at concentrations ranging from 4 to 20 μg/mL .

Antioxidant Activity

Furans are also known for their antioxidant properties. Research suggests that compounds like 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} could scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial in preventing cellular damage linked to various diseases.

Case Studies

Several case studies have explored the biological implications of furan-based compounds:

  • Study on Antiviral Efficacy :
    • A study published in MDPI investigated the antiviral potential of furan derivatives against HIV and influenza viruses. The results indicated that specific substitutions on the furan ring enhanced antiviral efficacy significantly .
  • Antioxidant Properties :
    • Research conducted on a series of furan derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The study found that these compounds could effectively lower levels of reactive oxygen species (ROS), contributing to their potential therapeutic applications in oxidative stress-related diseases .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

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